

# Spectroscopic Data Analysis of 2-Methyl-4-nitroindole: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-4-nitroindole

Cat. No.: B1312425

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Methyl-4-nitroindole** (CAS No: 3484-10-4), a key synthetic intermediate in the development of pharmaceuticals such as the CRTH2 receptor antagonist AZD1981.<sup>[1]</sup> This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the characterization of this compound. It includes detailed experimental protocols for various spectroscopic techniques, a summary of quantitative data in tabular format, and logical workflows for synthesis and analysis. The guide aims to facilitate accurate structural confirmation and purity assessment, which are critical for advancing research and development in medicinal chemistry.

## Molecular Properties

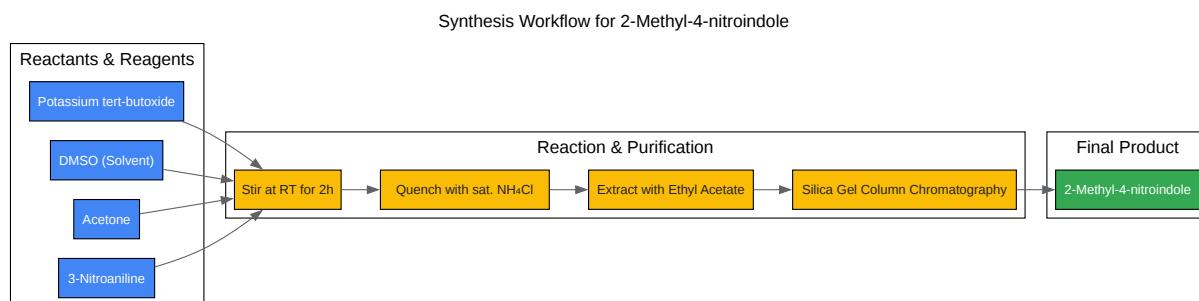
**2-Methyl-4-nitroindole** is an organic compound that typically appears as a yellow to brown solid.<sup>[1]</sup> Its core structure consists of an indole ring system substituted with a methyl group at the 2-position and a nitro group at the 4-position. This substitution pattern creates a significant electronic polarization across the molecule, with the methyl group acting as an electron-donating substituent and the nitro group as a strong electron-withdrawing one.<sup>[2]</sup>

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[3]
Molecular Weight	176.17 g/mol	[3]
CAS Number	3484-10-4	[3]
Appearance	Yellow to brown solid	[1]
Melting Point	192-194 °C	[1]

## Synthesis and Spectroscopic Analysis Workflow

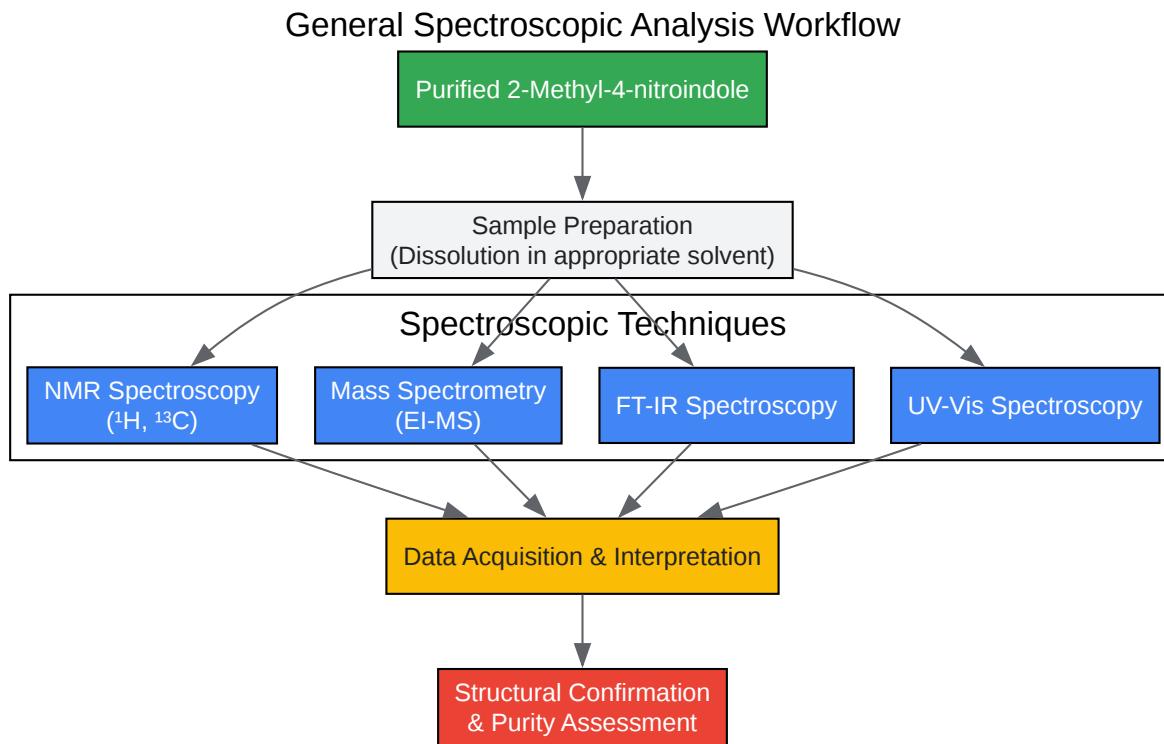
The synthesis of **2-Methyl-4-nitroindole** is commonly achieved through the reaction of 3-nitroaniline with acetone in the presence of a strong base like potassium tert-butoxide.[1]

Following synthesis, a systematic workflow involving purification and subsequent spectroscopic analysis is essential to confirm the structure and purity of the final product.



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Caption: Synthesis workflow for **2-Methyl-4-nitroindole**.



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Caption: General workflow for spectroscopic analysis.

## Spectroscopic Data and Interpretation

NMR spectroscopy is fundamental for elucidating the precise molecular structure of **2-Methyl-4-nitroindole**. The  $^1\text{H}$  NMR spectrum provides detailed information about the proton environment.

$^1\text{H}$  NMR Spectroscopic Data (DMSO-d<sub>6</sub>)[1]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
11.85	br. s	-	1H	N-H (Indole)
7.99	dd	8.1, 1.0	1H	Aromatic H
7.74	dt	8.0, 0.8	1H	Aromatic H
7.19	t	8.0	1H	Aromatic H
6.80	t	0.9	1H	Aromatic H
2.49	d	0.8	3H	$-\text{CH}_3$

Expected  $^{13}\text{C}$  NMR Signals While specific experimental data for  $^{13}\text{C}$  NMR is not readily available in the cited literature, characteristic signals for the nitroindole framework can be predicted.[2] The carbon atom attached to the nitro group is expected to appear significantly downfield due to the strong electron-withdrawing effect.[2] Aromatic carbons would resonate in the typical 110-140 ppm range, while the methyl carbon signal would appear upfield, generally around 10-20 ppm.

Experimental Protocol (General) A general protocol for NMR analysis of indole derivatives involves the following steps:[4]

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-Methyl-4-nitroindole** in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub>, in a standard 5 mm NMR tube.[1][4]
- Instrument Setup: Tune and match the NMR probe to the correct frequency for the nucleus being observed (e.g., 500 MHz for  $^1\text{H}$ ).[5]
- Data Acquisition: Acquire the spectrum at room temperature. For a typical  $^1\text{H}$  spectrum, 16 to 32 scans are co-added to enhance the signal-to-noise ratio.[4]
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound.

#### Expected Mass Spectrometry Fragmentation

m/z	Proposed Ion	Comments	Reference
176	$[M]^+$	Molecular ion peak for $C_9H_8N_2O_2$	<a href="#">[2]</a>
130	$[M - NO_2]^+$	Loss of the nitro group; often the base peak.	<a href="#">[2]</a>
116	$[M - NO]^+$	Loss of nitric oxide, a common fragmentation for nitroaromatics.	<a href="#">[6]</a>

#### Experimental Protocol (General)

- Sample Introduction: Introduce the sample into the mass spectrometer. For a thermally stable compound like **2-Methyl-4-nitroindole**, a direct insertion probe with electron ionization (EI) is a common method.[\[4\]](#)
- Ionization: Use a standard electron ionization energy of 70 eV to generate charged fragments.[\[7\]](#)
- Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragments.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure. The loss of  $NO_2$  (46 amu) and  $NO$  (30 amu) are characteristic fragmentation pathways for nitroindole compounds.[\[2\]\[6\]](#)

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

## Key Infrared (IR) Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description	Reference
~3400-3200	N-H Stretch	Characteristic of the indole N-H group.	[2][8]
~1600-1500	N-O Stretch	Asymmetric stretching of the nitro group.	[2]
~1600-1580	C=C Stretch	Aromatic ring stretching.	[2]
~1456	C-C Stretch	In-ring stretching of the indole core.	[8]

## Experimental Protocol (General)

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in **2-Methyl-4-nitroindole**, such as the N-H, N-O, and aromatic C=C bonds.

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Expected UV-Visible (UV-Vis) Absorption For nitroindole isomers, absorption spectra typically show one or more broad peaks in the near-UV range (300–400 nm).[\[6\]](#) Specifically, the absorption spectrum for 4-nitroindole is known to extend further into the visible range compared to other isomers, which is a characteristic feature to note for **2-Methyl-4-nitroindole**.[\[6\]](#)

## Experimental Protocol (General)

- Sample Preparation: Prepare a dilute solution of **2-Methyl-4-nitroindole** in a UV-transparent solvent, such as methanol or 2-propanol.[6][9]
- Data Acquisition: Record the absorption spectrum over a range of 200–700 nm using a spectrophotometer.[6] Use a solvent-filled cuvette as a blank for baseline correction.
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and analyze the shape of the absorption bands to understand the electronic properties of the molecule.

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## References

- 1. 2-Methyl-4-nitroindole CAS#: 3484-10-4 [amp.chemicalbook.com]
- 2. Buy 2-Methyl-4-nitroindole | 3484-10-4 [smolecule.com]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Isomeric Identification of the Nitroindole Chromophore in Indole + NO<sub>3</sub> Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyl-4-nitroaniline | C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
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